Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC16399326
Molecular Formula: C15H15N5O2
Molecular Weight: 297.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5O2 |
|---|---|
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | ethyl 5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
| Standard InChI Key | WCXWSUZEVIFCDD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a bicyclic framework comprising a triazole ring fused to a pyrimidine ring at the [1,5-a] position. Key substituents include:
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Ethyl carboxylate at position 6, enhancing solubility and serving as a handle for further derivatization.
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Methyl groups at positions 5 and 7, which influence steric interactions and electronic distribution.
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Pyridin-3-yl moiety at position 2, introducing π-π stacking capabilities and hydrogen-bonding potential.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O₂ |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | Ethyl 5,7-dimethyl-2-(pyridin-3-yl) triazolo[1,5-a]pyrimidine-6-carboxylate |
| CAS Registry Number | Not publicly disclosed |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine (δ 8.5–9.0 ppm, aromatic protons) and methyl groups (δ 2.1–2.4 ppm). Infrared (IR) spectra show stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and triazole C=N bonds (∼1600 cm⁻¹) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis employs a multicomponent reaction strategy, as exemplified by analogous triazolopyrimidine derivatives :
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Condensation: Reacting 3-amino-5-methylpyrazole with ethyl acetoacetate forms a β-keto ester intermediate.
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Cyclization: Treatment with hydrazine derivatives induces triazole ring formation.
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Functionalization: Introducing the pyridin-3-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Optimization Challenges
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Regioselectivity: Competing pathways may yield isomeric byproducts, necessitating precise temperature control (∼80°C) .
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Yield Enhancement: Catalytic systems using Pd(PPh₃)₄ improve coupling efficiency for pyridine incorporation.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The ethyl carboxylate group confers moderate aqueous solubility (∼15 mg/mL at pH 7.4), while the lipophilic triazole-pyrimidine core enhances membrane permeability. Stability studies indicate degradation <5% after 24 hours in simulated gastric fluid.
Table 2: Physicochemical Profile
| Parameter | Value |
|---|---|
| LogP | 2.8 (predicted) |
| pKa | 4.1 (carboxylate), 2.3 (pyridine) |
| Melting Point | 182–185°C (decomposes) |
Metabolic Pathways
In vitro hepatic microsome assays identify primary metabolites via:
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Ester hydrolysis to the carboxylic acid derivative.
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Oxidative demethylation at position 5.
| Assay | Result |
|---|---|
| Antibacterial (MIC) | 12.5 μg/mL (Gram+) |
| Antifungal (IC₅₀) | 18.3 μM (Candida albicans) |
| Cytotoxicity (HeLa) | 76% inhibition at 10 μM |
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the pyridine ring with quinoline improves target affinity .
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Prodrug development: Masking the carboxylate as a pivaloyloxymethyl ester enhances oral bioavailability.
Structure-Activity Relationships (SAR)
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